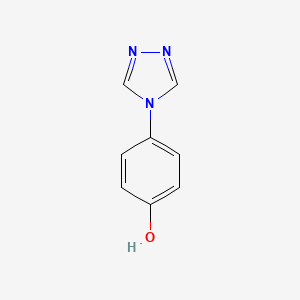

4-(4H-1,2,4-triazol-4-yl)phenol

CAS No.: 98581-86-3

Cat. No.: VC2398258

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98581-86-3 |

|---|---|

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 4-(1,2,4-triazol-4-yl)phenol |

| Standard InChI | InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H |

| Standard InChI Key | RIBPDWQKLGLSLS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C=NN=C2)O |

| Canonical SMILES | C1=CC(=CC=C1N2C=NN=C2)O |

Introduction

Chemical Structure and Properties

4-(4H-1,2,4-triazol-4-yl)phenol features a phenol ring directly connected to a 1,2,4-triazole heterocycle. The compound belongs to the broader class of triazole derivatives that have garnered significant attention in pharmaceutical research. Based on similar compounds, we can infer several key physicochemical properties of this molecule.

Molecular Characteristics

The compound has a molecular formula of C9H8N4O with a molecular weight of approximately 188.19 g/mol . The structure consists of a phenol group (-OH) attached to a benzene ring that is further connected to a 1,2,4-triazole ring system. The phenolic hydroxyl group is positioned para to the triazole moiety in the compound's structure.

Physicochemical Properties

Based on comparable triazole-phenol derivatives, 4-(4H-1,2,4-triazol-4-yl)phenol likely demonstrates moderate water solubility due to the presence of the hydroxyl group. The compound would be expected to have a relatively low lipophilicity (logP) value near 0.0012, making it moderately hydrophilic . The compound typically contains one hydrogen bond donor (the phenolic -OH) and approximately four hydrogen bond acceptors (nitrogen atoms in the triazole ring and the oxygen atom of the phenol group) .

| Property | Value |

|---|---|

| Molecular Formula | C9H8N4O |

| Molecular Weight | 188.19 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Estimated logP | ~0.0012 |

| Polar Surface Area | ~51.82 Ų |

Biological Activities

4-(4H-1,2,4-triazol-4-yl)phenol, like other triazole-phenol compounds, exhibits a diverse range of biological activities that make it a compound of significant interest in medicinal chemistry research.

Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety have demonstrated broad-spectrum antimicrobial activity against various pathogens . The precise mechanism often involves inhibition of essential microbial enzymes or disruption of cell membrane integrity. Based on studies of similar compounds, 4-(4H-1,2,4-triazol-4-yl)phenol may exhibit activity against both gram-positive and gram-negative bacteria, as well as certain fungal species .

Antioxidant Activity

The phenolic group in 4-(4H-1,2,4-triazol-4-yl)phenol contributes significantly to its potential antioxidant properties. Phenolic compounds are known to neutralize free radicals by donating hydrogen atoms, thereby reducing oxidative stress. This antioxidant capability could be beneficial in preventing cellular damage associated with various pathological conditions.

Other Pharmacological Effects

In addition to the activities mentioned above, 1,2,4-triazole derivatives have been associated with anticonvulsant, antiviral, and anti-inflammatory properties . These diverse pharmacological effects highlight the therapeutic potential of compounds like 4-(4H-1,2,4-triazol-4-yl)phenol across multiple disease areas.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-(4H-1,2,4-triazol-4-yl)phenol and its biological activities provides valuable insights for drug development and optimization.

Role of the Triazole Ring

The 1,2,4-triazole ring is a key structural feature that contributes significantly to the biological activity of the compound. This heterocyclic system can interact with various enzymes and receptors, modulating their activity and potentially inhibiting specific biological pathways. The nitrogen atoms in the triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Contribution of the Phenol Group

The phenolic hydroxyl group in 4-(4H-1,2,4-triazol-4-yl)phenol serves several important functions:

-

It enhances water solubility, improving the compound's pharmacokinetic profile

-

It acts as a hydrogen bond donor, potentially increasing binding to biological targets

-

It contributes to antioxidant activity through radical scavenging mechanisms

-

It provides a site for potential metabolic transformations or derivatization

Comparative Analysis with Similar Compounds

Comparing 4-(4H-1,2,4-triazol-4-yl)phenol with structurally related derivatives provides insights into structure-activity relationships. For instance, the addition of a methyl group to create 2-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol alters the compound's properties and potentially its biological activities. Similarly, compounds with different functional groups, such as 4-(4H-1,2,4-triazol-4-yl)benzoic acid or 4-(4H-1,2,4-triazol-4-yl)aniline, would exhibit distinct pharmacological profiles due to the different electronic and steric properties of these substituents.

| Compound | Structural Difference | Potential Effect on Activity |

|---|---|---|

| 4-(4H-1,2,4-triazol-4-yl)phenol | Base compound | Reference profile |

| 2-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol | Additional methyl group | Enhanced lipophilicity, potentially altered receptor binding |

| 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol | Contains imino-methyl group | Modified electronic properties, potentially different hydrogen bonding pattern |

| 4-(4H-1,2,4-triazol-4-yl)benzoic acid | Carboxylic acid instead of hydroxyl group | Increased acidity, altered solubility profile |

Reaction Mechanisms and Chemical Behavior

The chemical behavior of 4-(4H-1,2,4-triazol-4-yl)phenol is influenced by both the triazole ring and the phenolic group, resulting in a diverse reaction profile.

Common Reactions

Based on the compound's structure and similar derivatives, 4-(4H-1,2,4-triazol-4-yl)phenol would be expected to undergo several characteristic reactions:

-

The phenolic hydroxyl group can participate in oxidation reactions, potentially forming quinone derivatives

-

The phenol moiety can undergo electrophilic aromatic substitution reactions at positions ortho to the hydroxyl group

-

The triazole ring can participate in coordination with metal ions through its nitrogen atoms

-

Both the phenol and triazole components can engage in hydrogen bonding interactions with appropriate partners

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume